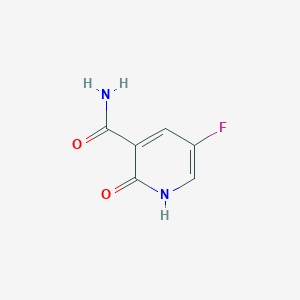

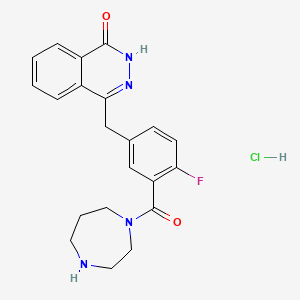

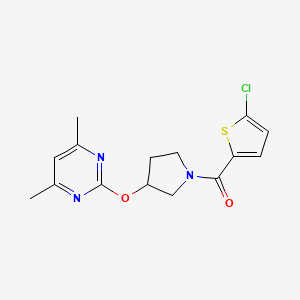

![molecular formula C8H14N10 B2642662 5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine CAS No. 343375-71-3](/img/structure/B2642662.png)

5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine” is a complex organic molecule that contains two 1,2,4-triazole rings, which are a type of heterocyclic compound. Heterocyclic compounds are those that contain a ring structure made up of at least two different elements. In this case, the ring structure contains three nitrogen atoms and two carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves two 1,2,4-triazole rings connected by a piperazine ring. The 1,2,4-triazole rings each contain three nitrogen atoms and two carbon atoms, arranged in a five-membered ring. The piperazine ring is a six-membered ring with two nitrogen atoms and four carbon atoms .Applications De Recherche Scientifique

Antimicrobial Activities

Triazole derivatives, including those similar to the compound of interest, have been studied for their antimicrobial properties. For instance, research on various 1,2,4-triazole derivatives has shown these compounds possess good to moderate activities against a range of microorganisms. This includes efforts to synthesize new derivatives to enhance antimicrobial efficacy, suggesting potential for the compound to serve in the development of new antimicrobial agents (H. Bektaş et al., 2007).

Antihypertensive and Diuretic Activities

Another research avenue involves the evaluation of triazole derivatives for their antihypertensive and diuretic activities. Although the specific actions and mechanisms can vary widely among derivatives, such studies underscore the potential of triazoles in contributing to the development of cardiovascular therapeutics (W. E. Meyer et al., 1989).

Molecular Structure Investigations

The compound's triazine and piperazine moieties also lend it to studies investigating molecular structure, intermolecular interactions, and electronic properties. Research into similar compounds, employing techniques like X-ray crystallography and DFT calculations, offers a pathway to understand the structural bases for biological activity or material properties, potentially guiding the design of new compounds with targeted functions (Ihab Shawish et al., 2021).

Anticancer Activities

Moreover, the search for novel anticancer agents has included the synthesis and testing of triazole derivatives. Such compounds, through diverse mechanisms, may exhibit cytotoxicity against cancer cell lines, highlighting another possible application area for research into 5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine (E. Pomarnacka et al., 2004).

Cognitive Impairment and Neurological Disorders

Finally, the targeting of specific receptor subtypes, such as the serotonin 5-HT6 receptor, by triazine derivatives has been explored for therapeutic implications in cognitive impairment and neurological disorders. This underscores the potential utility of triazole and triazine derivatives in neuropsychopharmacology, especially in designing ligands with high receptor specificity and desirable pharmacokinetic properties (G. Latacz et al., 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

3-[4-(5-amino-1H-1,2,4-triazol-3-yl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N10/c9-5-11-7(15-13-5)17-1-2-18(4-3-17)8-12-6(10)14-16-8/h1-4H2,(H3,9,11,13,15)(H3,10,12,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJVUOLZJYJHOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NNC(=N2)N)C3=NNC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

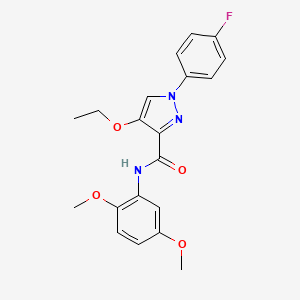

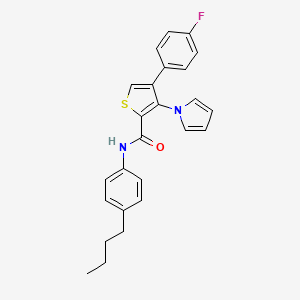

![N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2642579.png)

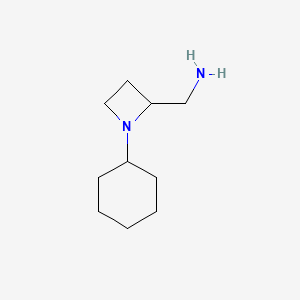

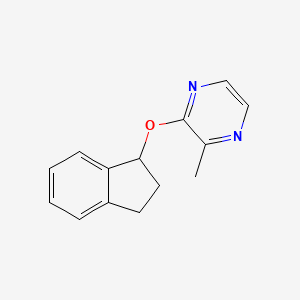

![6-(2-(isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2642588.png)

![2-[2-bromo-3-(3-chloro-4-methoxyphenyl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2642599.png)

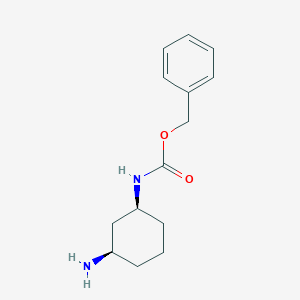

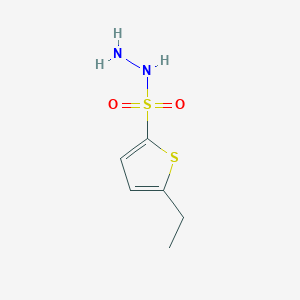

![N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2642602.png)